molecular formula C18H19N3O2S B2944180 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 1421512-66-4

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B2944180
CAS RN: 1421512-66-4
M. Wt: 341.43
InChI Key: DIKDWIDDPWCZGT-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide” is a complex organic molecule that contains several functional groups and structural elements, including a furan ring, a pyrazole ring, a phenylthio group, and a propanamide group .


Molecular Structure Analysis

The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The phenylthio group consists of a phenyl ring (a six-membered carbon ring) attached to a sulfur atom .


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including hydrogenation to form tetrahydrofuran . Pyrazine compounds can also participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan and pyrazole rings could influence its reactivity, stability, and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including those related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide, has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting the versatility of pyrazole chemistry. For instance, compounds derived from furan and pyrazole moieties have been synthesized using microwave irradiation, a method that offers advantages in terms of reaction time and environmental friendliness (Jothikrishnan & Shafi, 2009). Another study focused on the synthesis of pyrazoline derivatives incorporating furan and phenyl groups, which were evaluated for their antimicrobial activity, showcasing the compound's potential in medicinal chemistry (Rani, Yusuf, & Khan, 2012).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds containing furan and pyrazole rings have been a significant focus of research. These compounds have shown promising activity against a variety of microbial and fungal strains. For example, some derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, potentially offering new avenues for antibiotic development (Abdelhamid et al., 2019). Additionally, pyrazole derivatives containing furan units have demonstrated significant fungicidal activity against various fungi, suggesting their use as potent fungicidal agents (Ahmed et al., 2019).

Antioxidant and Anti-inflammatory Potential

The search for novel antioxidant and anti-inflammatory agents has led to the exploration of pyrazole and furan derivatives. Some synthesized compounds have shown promising results in vitro antioxidant assays, suggesting their potential therapeutic benefits in oxidative stress-related conditions (Prabakaran et al., 2021). The anti-inflammatory properties of these compounds further underscore their potential in the development of new treatments for inflammation-related diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many furan compounds are somewhat toxic and volatile .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-10-23-17)12-14(20-21)13-19-18(22)9-11-24-15-6-3-2-4-7-15/h2-8,10,12H,9,11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKDWIDDPWCZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide

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